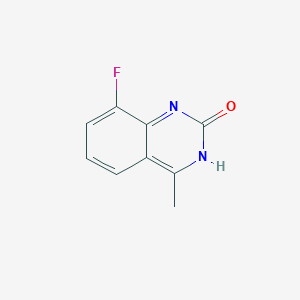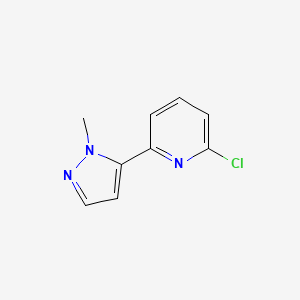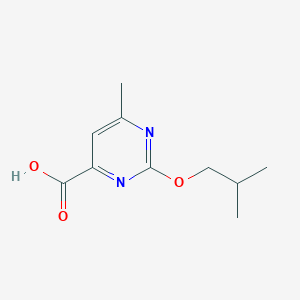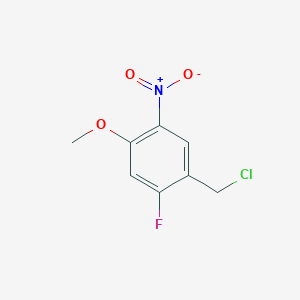
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloromethyl group, a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method involves the chloromethylation of a fluorinated and methoxylated benzene ring, followed by nitration. The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl₂) and acidic conditions to facilitate the chloromethylation process . Industrial production methods may involve large-scale chloromethylation and nitration processes, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions. Common reagents used in these reactions include sodium hydroxide (NaOH), hydrogen gas (H₂), and various catalysts.
Scientific Research Applications
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene can be compared with other similar compounds such as:
1-(Chloromethyl)-2-fluoro-4-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(Chloromethyl)-2-fluoro-4-nitrobenzene:
1-(Chloromethyl)-2-methoxy-4-nitrobenzene: Lacks the fluorine atom, leading to variations in its reactivity and applications. The presence of the fluorine, methoxy, and nitro groups in this compound makes it unique and versatile for various applications
Properties
Molecular Formula |
C8H7ClFNO3 |
|---|---|
Molecular Weight |
219.60 g/mol |
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H7ClFNO3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,4H2,1H3 |
InChI Key |
KQUABIVFGHSBJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


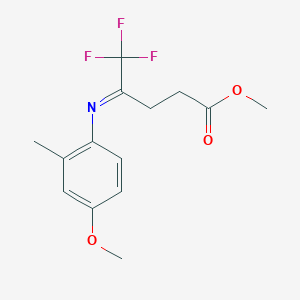
![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)
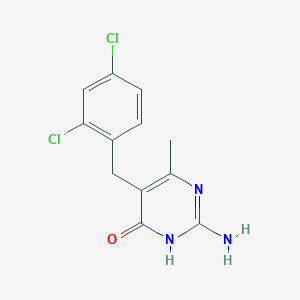
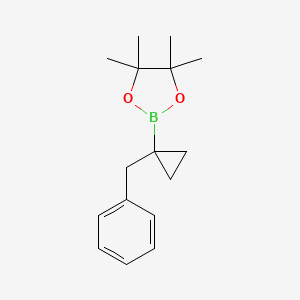
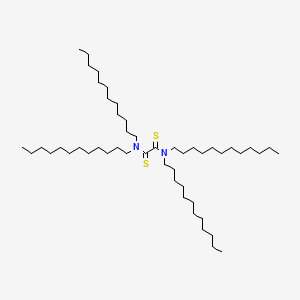
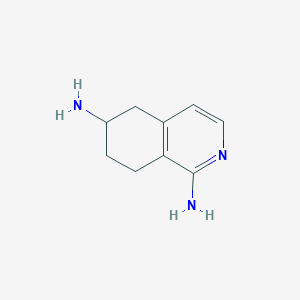
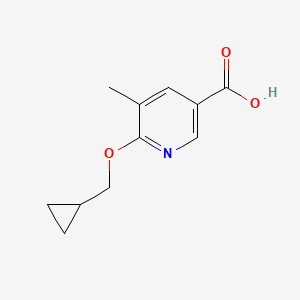
![1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole](/img/structure/B13928453.png)
![Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate](/img/structure/B13928455.png)

